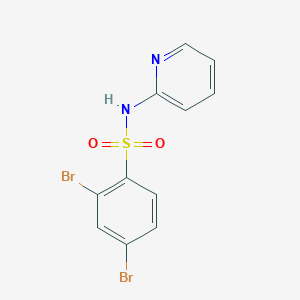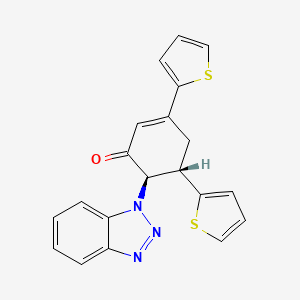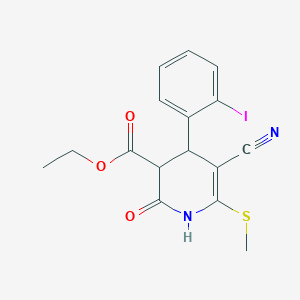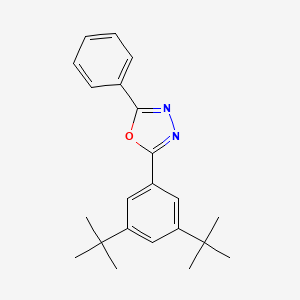![molecular formula C18H17Br2N3O5 B11537975 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a dibromophenyl group, an acetamido group, and a dimethoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:
Formation of the Dibromophenyl Intermediate: The starting material, 2,4-dibromoaniline, undergoes a reaction with acetic anhydride to form 2,4-dibromoacetanilide.
Amination Reaction: The dibromoacetanilide is then reacted with glycine to form 2-[(2,4-dibromophenyl)amino]acetamide.
Condensation Reaction: This intermediate undergoes a condensation reaction with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to its aromatic and brominated nature.
作用机制
The mechanism of action of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The dibromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and imine groups may also play roles in binding to biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
2,4-Dibromoaniline: Shares the dibromophenyl group but lacks the additional functional groups.
2,3-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the dibromophenyl and acetamido groups.
N-(2,4-Dibromophenyl)acetamide: Similar structure but lacks the imine and benzoic acid groups.
Uniqueness: 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H17Br2N3O5 |
|---|---|
分子量 |
515.2 g/mol |
IUPAC 名称 |
6-[(E)-[[2-(2,4-dibromoanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C18H17Br2N3O5/c1-27-14-6-3-10(16(18(25)26)17(14)28-2)8-22-23-15(24)9-21-13-5-4-11(19)7-12(13)20/h3-8,21H,9H2,1-2H3,(H,23,24)(H,25,26)/b22-8+ |
InChI 键 |
OKHHTEBJMHZBBC-GZIVZEMBSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)

![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)

![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11537956.png)

![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)

![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
